molecular formula C23H27N5 B12371443 3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine

Katalognummer: B12371443
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: BWJICNGLWINASO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine is a complex organic compound with a unique structure that includes a benzene ring, a pyrimidine ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine involves multiple steps, including the formation of the benzene, pyrimidine, and piperidine ringsCommon reagents used in these reactions include dimethylamine, phenyl groups, and various catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline

Uniqueness

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine is unique due to its specific combination of benzene, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C23H27N5

Molekulargewicht

373.5 g/mol

IUPAC-Name

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine

InChI

InChI=1S/C23H27N5/c1-28(2)20-10-6-9-19(15-20)25-22-16-21(17-7-4-3-5-8-17)26-23(27-22)18-11-13-24-14-12-18/h3-10,15-16,18,24H,11-14H2,1-2H3,(H,25,26,27)

InChI-Schlüssel

BWJICNGLWINASO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.